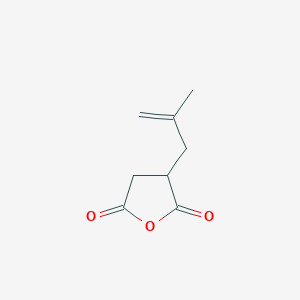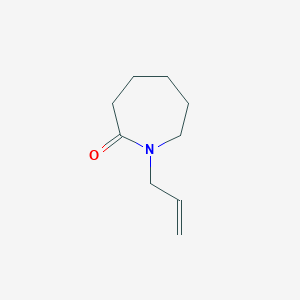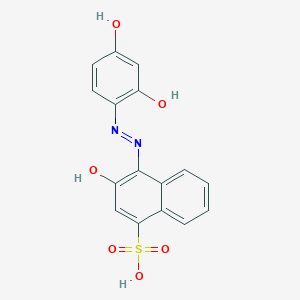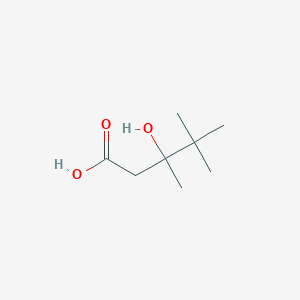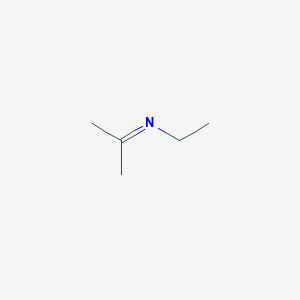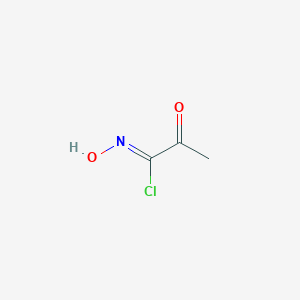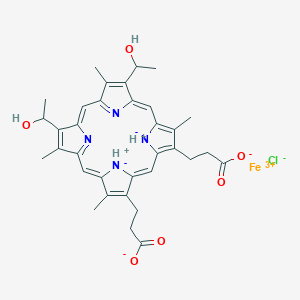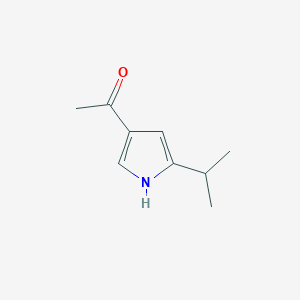
Cyclohexanesulfenyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanesulfenyl chloride is a chemical compound that is widely used in scientific research. It is an organic sulfenyl chloride that is used in various applications, including organic synthesis and as a reagent in biochemical assays.
Aplicaciones Científicas De Investigación
Cyclohexanesulfenyl chloride is used in various scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of sulfenamides and sulfenyl chlorides. Cyclohexanesulfenyl chloride is also used as a reagent in biochemical assays, particularly in the detection of thiol-containing compounds.
Mecanismo De Acción
The mechanism of action of cyclohexanesulfenyl chloride involves the reaction of the sulfenyl chloride group with thiol-containing compounds. The reaction results in the formation of a sulfenamide or a disulfide bond. The reaction is typically carried out under mild conditions and does not require the use of harsh reagents.
Efectos Bioquímicos Y Fisiológicos
Cyclohexanesulfenyl chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, particularly those that contain thiol groups. Cyclohexanesulfenyl chloride has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using cyclohexanesulfenyl chloride in lab experiments is its mild reaction conditions. It does not require the use of harsh reagents or high temperatures. However, one of the limitations of using cyclohexanesulfenyl chloride is its reactivity with water and air. It must be stored under an inert atmosphere and used quickly to prevent degradation.
Direcciones Futuras
There are several future directions for the use of cyclohexanesulfenyl chloride in scientific research. One potential application is in the development of new drugs that target thiol-containing enzymes. Cyclohexanesulfenyl chloride could also be used in the development of new biochemical assays for the detection of thiol-containing compounds. Additionally, the synthesis of new sulfenyl chlorides using cyclohexanesulfenyl chloride could lead to the development of new organic compounds with unique properties.
Métodos De Síntesis
The synthesis of cyclohexanesulfenyl chloride involves the reaction of cyclohexanethiol with thionyl chloride. The reaction produces cyclohexanesulfenyl chloride and sulfur dioxide gas. The reaction is typically carried out in a solvent such as dichloromethane or chloroform.
Propiedades
Número CAS |
17797-03-4 |
|---|---|
Nombre del producto |
Cyclohexanesulfenyl chloride |
Fórmula molecular |
C6H11ClS |
Peso molecular |
150.67 g/mol |
Nombre IUPAC |
cyclohexyl thiohypochlorite |
InChI |
InChI=1S/C6H11ClS/c7-8-6-4-2-1-3-5-6/h6H,1-5H2 |
Clave InChI |
XRFDWTWFFLOKAV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)SCl |
SMILES canónico |
C1CCC(CC1)SCl |
Otros números CAS |
17797-03-4 |
Sinónimos |
Cyclohexanesulfenyl chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)

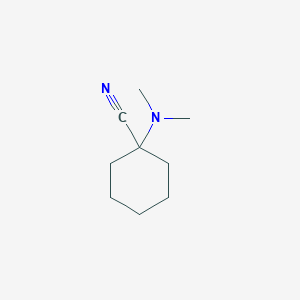
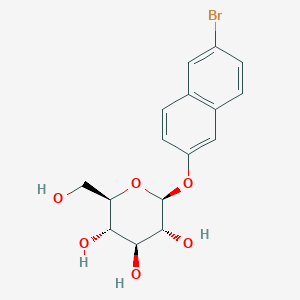
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
